tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+)

Description

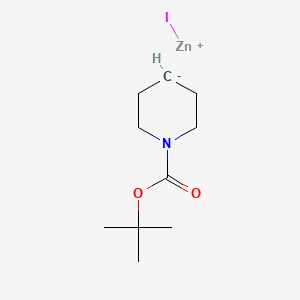

The compound “tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+)” is a salt composed of two distinct components:

- tert-butyl piperidin-4-ide-1-carboxylate: A piperidine derivative featuring a deprotonated nitrogen at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This structure is common in intermediates for pharmaceutical synthesis, where the Boc group enhances solubility and stability during reactions .

- iodozinc(1+): A cationic zinc-iodide complex with the formula [ZnI(C₂H₅)]⁺ (CAS 999-75-7, molecular weight 221.35 g/mol). This counterion may influence the compound’s reactivity, particularly in organometallic or coordination chemistry contexts .

Properties

Molecular Formula |

C10H18INO2Zn |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |

InChI |

InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

SDNCCLSRLFJHAM-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) typically involves the reaction of tert-butyl piperidin-4-ide-1-carboxylate with a zinc iodide source. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The iodozinc moiety can be substituted with other nucleophiles to form new compounds

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the potential of tert-butyl piperidin-4-ide-1-carboxylate derivatives in combating antibiotic-resistant bacteria. For instance, certain derivatives have shown significant bactericidal activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). These compounds demonstrated effective inhibition at low concentrations, comparable to established antibiotics like vancomycin .

Inhibition of β-Lactamases

Another critical application is the development of β-lactamase inhibitors. Tert-butyl piperidin-4-ide derivatives have been explored for their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in various pathogens. This property allows for enhanced efficacy of β-lactam antibiotics when used in combination with these inhibitors .

Organic Synthesis

Synthesis of Complex Molecules

Tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) serves as a crucial reagent in the synthesis of complex organic molecules. It has been utilized in the formation of various pharmaceuticals and natural products through nucleophilic substitution reactions. The compound's ability to facilitate these reactions makes it a valuable tool for chemists aiming to create intricate molecular architectures.

Case Study 1: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of several piperidine derivatives, including tert-butyl piperidin-4-ide-1-carboxylate. The results indicated that specific modifications to the piperidine structure significantly enhanced antibacterial potency against Gram-positive bacteria, particularly those resistant to conventional treatments .

| Compound | Activity Against MRSA | Activity Against VREfm | Concentration (μg/mL) |

|---|---|---|---|

| A | Yes | Yes | 0.78 |

| B | No | Yes | 3.125 |

| C | Yes | No | 1.56 |

Case Study 2: β-Lactamase Inhibition

In another investigation, tert-butyl piperidin-4-ide was tested for its efficacy as a β-lactamase inhibitor in combination with imipenem and ceftazidime. The results indicated a significant reduction in bacterial resistance when these compounds were co-administered, showcasing the potential for developing new treatment regimens against resistant infections .

| Combination | Effectiveness (%) | Pathogen Type |

|---|---|---|

| Imipenem + Inhibitor | 85 | MRSA |

| Ceftazidime + Inhibitor | 90 | E. faecium |

Mechanism of Action

The mechanism of action of tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the piperidine ring and iodozinc moiety facilitate binding to specific sites on target molecules. This interaction can modulate biochemical pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with structurally related Boc-protected piperidine/piperazine derivatives:

Key Observations

Substituent Diversity: The target compound’s piperidin-4-ide core distinguishes it from analogs with pyrazine (e.g., chloropyrazine in ) or pyrazole (e.g., iodopyrazole in ) substituents. These substituents modulate electronic properties, affecting reactivity in cross-coupling or nucleophilic substitution reactions.

Molecular Weight and Solubility: The target compound’s higher molecular weight (~490.7 g/mol) compared to simpler Boc-protected derivatives (e.g., 269.38 g/mol in ) may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents like DMF or DMSO.

Reactivity and Stability :

- The Boc group in all listed compounds provides stability under basic conditions but is cleavable under acidic conditions (e.g., TFA or HCl). The presence of iodoxinc(1+) may introduce additional acid sensitivity due to Zn-I bond reactivity .

- The iodopyrazole derivative () exhibits halogen-specific reactivity, such as Suzuki-Miyaura couplings, whereas the target compound’s iodoxinc(1+) ion may favor iodide transfer or zinc coordination chemistry.

Applications :

- Piperidine-piperazine hybrids (e.g., ) are prominent in kinase inhibitor development due to their ability to mimic adenine in ATP-binding pockets.

- The target compound’s zinc-iodide component could position it as a reagent in C–I bond formation or zinc-catalyzed reactions, diverging from the purely organic applications of other analogs.

Research Findings and Data Gaps

- Structural Data: No crystallographic data for the target compound were found in the provided evidence. SHELX-based refinements () could resolve its coordination geometry if crystallized.

- Safety and Handling : While tert-butyl derivatives (e.g., tert-butyl acrylate in ) often require flammability precautions, the target compound’s hazards remain uncharacterized.

- Ecology/Toxicity : Similar Boc-protected amines are generally low-risk, but the zinc-iodide component warrants evaluation for aquatic toxicity (cf. ).

Biological Activity

Tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H20INO2

- Molecular Weight : 325.19 g/mol

- CAS Number : 145508-94-7

Synthesis

The synthesis of tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) typically involves the following steps:

- Formation of the Piperidine Ring : Starting from readily available piperidine derivatives.

- Introduction of the Carboxylate Group : Achieved through carboxylation reactions.

- Iodination : The incorporation of iodine is performed to enhance the biological activity and reactivity of the compound.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodide ion may facilitate nucleophilic attack in biochemical pathways, potentially leading to modulation of protein functions.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) exhibits significant activity against a range of biological targets:

| Target | Activity | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition observed | |

| Cytotoxicity | IC50 values around 25 µM | |

| Anti-inflammatory | Reduced IL-1β release |

Case Studies

- Neuroprotection : A study investigated the neuroprotective effects of iodinated piperidine derivatives, including tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+). Results indicated that these compounds could inhibit neuronal T-type calcium channels, providing relief from neuropathic pain in rodent models .

- Anti-pyroptotic Activity : Another study evaluated the anti-pyroptotic properties of similar compounds, revealing that modifications in the piperidine structure could enhance their ability to prevent pyroptosis in macrophages .

- Chemical Modulation : Research has shown that structural modifications can lead to increased efficacy in reducing inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Discussion

The diverse biological activities exhibited by tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) highlight its potential as a lead compound for drug development. Its ability to modulate enzyme activity and reduce inflammatory responses positions it as a candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl piperidin-4-ide-1-carboxylate derivatives?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen. For example, tert-butyl piperazine-1-carboxylate derivatives are synthesized via coupling reactions using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM) at 0–25°C . Purification via silica gel column chromatography (eluent: EtOAc/hexane) is standard . Adjust reaction stoichiometry and temperature to minimize side products like over-alkylated derivatives .

Q. How can the purity and structural integrity of tert-butyl piperidin-4-ide-1-carboxylate be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze peak splitting patterns (e.g., singlet for tert-butyl at δ ~1.4 ppm in H NMR) .

- HPLC/MS : Confirm molecular ion peaks and retention times against standards .

- X-ray crystallography : For crystalline derivatives, refine structures using SHELXL (part of the SHELX suite) to resolve anisotropic displacement parameters .

Q. What storage conditions ensure the stability of tert-butyl piperidin-4-ide-1-carboxylate salts?

- Methodological Answer : Store in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, which may cleave the tert-butyl moiety .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered counterions) be resolved for iodozinc(1+) salts?

- Methodological Answer :

- Use SHELXD for initial structure solution and SHELXL for refinement. Apply restraints to model disordered iodozinc(1+) ions .

- Validate using ORTEP for Windows to visualize thermal ellipsoids and hydrogen-bonding networks, which may stabilize the counterion arrangement .

- Cross-check with DFT calculations to predict counterion positioning in the crystal lattice .

Q. What strategies mitigate conflicting reactivity data in nucleophilic substitution reactions involving tert-butyl piperidin-4-ide-1-carboxylate?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., –78°C for kinetic products vs. reflux for thermodynamic) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while DCM may stabilize carbocation intermediates in SN1 reactions .

- Counterion influence : Iodozinc(1+) may act as a Lewis acid catalyst, altering transition-state energetics. Compare reactivity with other counterions (e.g., chloride) .

Q. How does the position of substituents (e.g., nitro groups) on benzyl rings affect the pharmacological activity of tert-butyl piperidin-4-ide-1-carboxylate analogs?

- Methodological Answer :

- Synthesize analogs (e.g., 3-nitro vs. 4-nitro derivatives) via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ and boronic acids .

- Assess bioactivity using receptor-binding assays (e.g., dopamine D2 receptor affinity) and correlate with computational docking studies to identify steric/electronic effects .

Q. What intermolecular interactions dominate the crystal packing of tert-butyl piperidin-4-ide-1-carboxylate complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.